molecular formula C17H20O4S B8549133 3-(Benzyloxy)propyl 4-methylbenzenesulfonate

3-(Benzyloxy)propyl 4-methylbenzenesulfonate

Cat. No.: B8549133
M. Wt: 320.4 g/mol
InChI Key: YGZXNDJSKZOMQS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a p-toluenesulfonyl group attached to a 3-(benzyloxy)propyl chain. This compound is often used in organic synthesis due to its ability to act as a strong acid catalyst and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)propyl 4-methylbenzenesulfonate typically involves the esterification of p-toluenesulfonic acid with 3-(benzyloxy)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: DMAP, DCC

    Reducing Agents: LiAlH4

    Hydrolysis Conditions: Strong acids or bases

Major Products:

    Substitution: p-Toluenesulfonamide, 3-(benzyloxy)propyl alcohol

    Hydrolysis: p-Toluenesulfonic acid, 3-(benzyloxy)propanol

    Reduction: 3-(benzyloxy)propanol

Scientific Research Applications

Chemistry: 3-(Benzyloxy)propyl 4-methylbenzenesulfonate is widely used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, facilitating selective reactions and protecting sensitive functional groups .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. It is also employed in the synthesis of pharmaceutical intermediates .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its role as a catalyst in various chemical processes enhances reaction efficiency and product yield .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propyl 4-methylbenzenesulfonate involves its ability to act as a strong acid catalyst. The sulfonic acid group facilitates proton transfer, activating substrates for nucleophilic attack or other chemical transformations. This compound can also form stable intermediates with reactants, promoting reaction pathways that lead to the desired products .

Comparison with Similar Compounds

  • p-Toluenesulfonic acid methyl ester
  • p-Toluenesulfonic acid ethyl ester
  • p-Toluenesulfonic acid isopropyl ester

Uniqueness: Compared to its analogs, 3-(Benzyloxy)propyl 4-methylbenzenesulfonate offers unique advantages due to the presence of the benzyloxy group. This group provides additional stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to act as both a protecting group and a catalyst enhances its utility in various chemical processes .

Properties

Molecular Formula

C17H20O4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-phenylmethoxypropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H20O4S/c1-15-8-10-17(11-9-15)22(18,19)21-13-5-12-20-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-14H2,1H3

InChI Key

YGZXNDJSKZOMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOCC2=CC=CC=C2

Origin of Product

United States

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